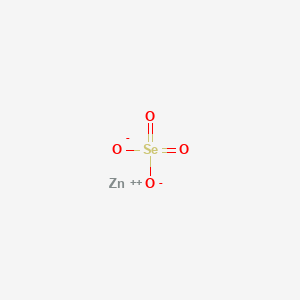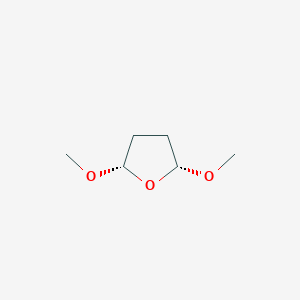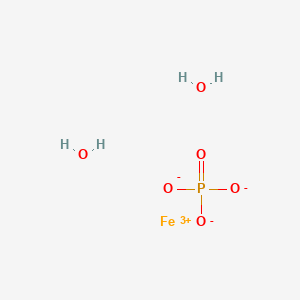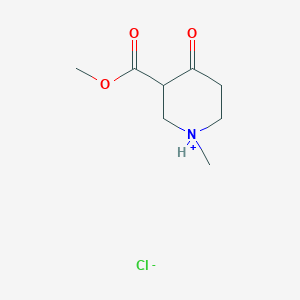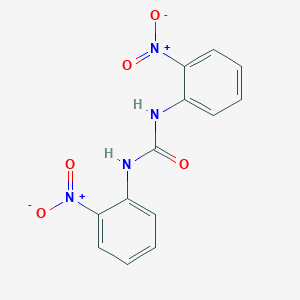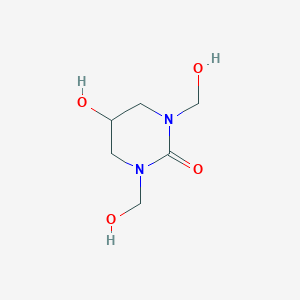
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, also known as THP, is a chemical compound that has been extensively studied for its potential biomedical applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is not fully understood. However, studies have suggested that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one may exert its biological effects through the modulation of various signaling pathways. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one could be studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is a promising chemical compound that has been extensively studied for its potential biomedical applications. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods and has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, including the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved properties and the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for various diseases.
Synthesemethoden
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods, including the reaction of 5-hydroxymethyluracil with formaldehyde and sodium borohydride. Another method involves the reaction of 5,6-dihydrouracil with formaldehyde and sodium borohydride. The synthesis of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been achieved through the reaction of 5-hydroxymethyluracil with paraformaldehyde and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been studied for its potential applications in various fields of biomedical research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been investigated for its potential as a neuroprotective agent and as a therapeutic agent for metabolic disorders.
Eigenschaften
CAS-Nummer |
13348-19-1 |
|---|---|
Produktname |
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one |
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
5-hydroxy-1,3-bis(hydroxymethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O4/c9-3-7-1-5(11)2-8(4-10)6(7)12/h5,9-11H,1-4H2 |
InChI-Schlüssel |
OEGBLDIRTKJJAM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C(=O)N1CO)CO)O |
Kanonische SMILES |
C1C(CN(C(=O)N1CO)CO)O |
Andere CAS-Nummern |
13348-19-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



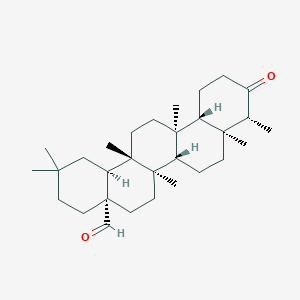

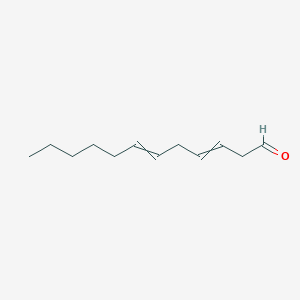
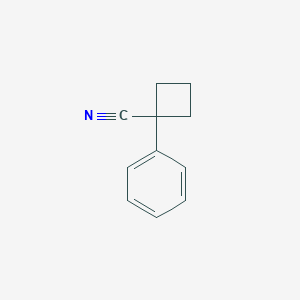

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

